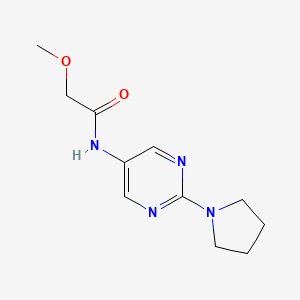
4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a versatile chemical compound with a unique structure that allows for diverse applications across various fields, ranging from pharmaceuticals to material science. Its structure includes a cyano group, a benzamide moiety, and an acenaphthylene derivative, making it a promising compound for future discoveries.
Preparation Methods
The synthesis of 4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions, forming a variety of heterocyclic compounds.
Common reagents used in these reactions include triethylamine, phenacyl bromide, and ethanolic mercuric oxide . Major products formed from these reactions include pyrrole derivatives and other heterocyclic compounds .
Scientific Research Applications
4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has numerous scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown diverse biological activities, making it a valuable tool in biochemical research.
Medicine: Its potential in evolving better chemotherapeutic agents has drawn the attention of researchers in the pharmaceutical industry.
Industry: The compound’s unique structure allows for its use in material science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide involves its interaction with molecular targets and pathways in biological systems. The cyano and benzamide groups play crucial roles in its reactivity and interactions with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are used extensively in heterocyclic synthesis.
Aryl cyanoacetamides: These derivatives have similar structures and are also utilized in the synthesis of biologically active compounds.
The uniqueness of this compound lies in its acenaphthylene derivative, which provides distinct chemical and biological properties compared to other cyanoacetamides.
Properties
IUPAC Name |
4-cyano-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-12-13-4-6-16(7-5-13)20(23)22-18-11-10-15-9-8-14-2-1-3-17(18)19(14)15/h1-7,10-11H,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDDLWKLCXUBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
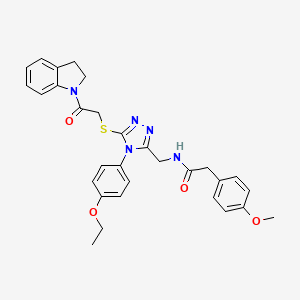



![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)
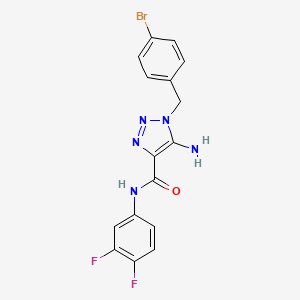
![N-(1-cyanocyclohexyl)-2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2781782.png)
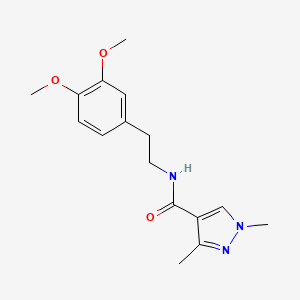
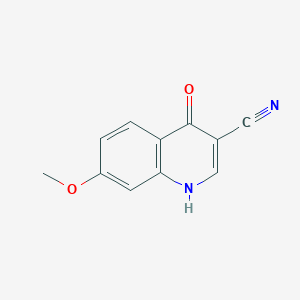
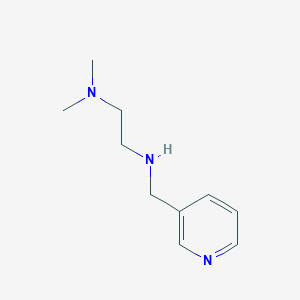
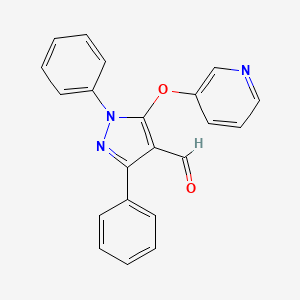
![2-[(5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANEDIOIC ACID](/img/structure/B2781791.png)
